![molecular formula C7H6ClNO2 B3101600 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-24-2](/img/structure/B3101600.png)

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine

Vue d'ensemble

Description

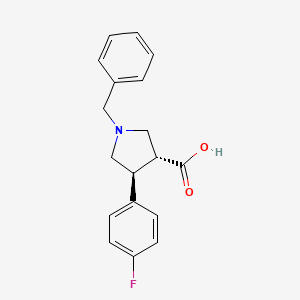

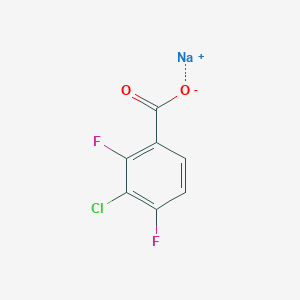

“4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is an organic compound with the molecular formula C7H6ClNO2. It has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have shown potential as anti-seizure agents .

Synthesis Analysis

The synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which includes “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This one-pot three-component reaction has been found to be efficient, with a broad substrate scope, column chromatography free separations, and high yield of products .Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is similar to that of pyridine, which is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis

The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . These analogs were also checked for neurotoxicity and hepatotoxicity .Applications De Recherche Scientifique

Anti-Infective Activity

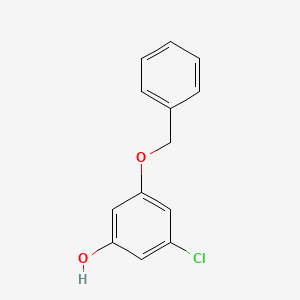

The compound has been studied for its potential anti-infective activity. It is a product of furan cyclization of pyridoxal with acylmethyl- and heteroarylmethyl halides . The study showed significant protistocidal and moderate antibacterial activity of some representatives of these compounds .

Structural Modification of Pyridoxal

The compound is used in the structural modification of Pyridoxal, a form of Vitamin B6 . This modification has led to the discovery of new bioactive compounds for the creation of innovative drugs .

Antitumor Activity

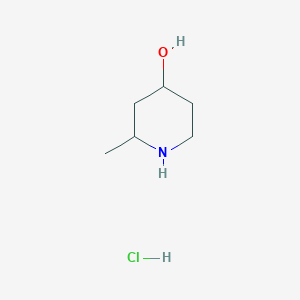

The structural modifications of the chalcone rings, which include the compound, have led to a high degree of diversity that has proven useful for the development of new medicinal agents with antitumor activity .

Antimicrobial Activity

Chalcones, which include the compound, are well documented for a broad spectrum of biological activities including antimicrobial activity .

Anti-Inflammatory Activity

Chalcones, including the compound, have been recognized for their anti-inflammatory activity . They have been widely used for the treatment of various disorders .

Antioxidant Activity

The compound, as a part of chalcones, is known to possess antioxidant activity . This makes it a potential candidate for the treatment of diseases caused by oxidative stress .

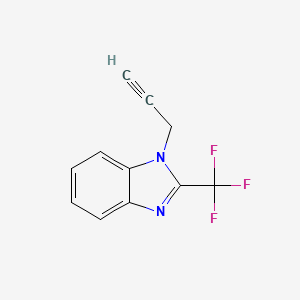

Orientations Futures

The synthesized compounds, including “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, have shown significant anticonvulsant activity with a good toxicity profile . This leads us to anticipate the emergence of these analogs as valid leads for the development of future effective neurotherapeutic agents .

Propriétés

IUPAC Name |

4-(chloromethyl)-[1,3]dioxolo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBIIXMBVTUGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=NC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3101526.png)

![2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride](/img/structure/B3101544.png)

![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3101563.png)

![tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate](/img/structure/B3101570.png)

![D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3101588.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)

![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)